molecular formula C29H25FN2O4 B11502289 5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11502289
M. Wt: 484.5 g/mol
InChI Key: WEHGSIQQAZXQSJ-RFBIWTDZSA-N
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Description

5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a methoxyphenyl carbonyl group, and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrole ring and the introduction of the various substituents. The synthetic route typically starts with the preparation of the pyrrole core, followed by the introduction of the fluorophenyl, hydroxy, methoxyphenyl carbonyl, and indole groups through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Condensation: The compound can undergo condensation reactions with other carbonyl-containing compounds to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one include other pyrrole derivatives with different substituents. These compounds may share some structural features but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H25FN2O4

Molecular Weight

484.5 g/mol

IUPAC Name

(4Z)-5-(2-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H25FN2O4/c1-17-20(21-7-4-6-10-24(21)31-17)15-16-32-26(22-8-3-5-9-23(22)30)25(28(34)29(32)35)27(33)18-11-13-19(36-2)14-12-18/h3-14,26,31,33H,15-16H2,1-2H3/b27-25-

InChI Key

WEHGSIQQAZXQSJ-RFBIWTDZSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCN3C(/C(=C(\C4=CC=C(C=C4)OC)/O)/C(=O)C3=O)C5=CC=CC=C5F

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C4=CC=C(C=C4)OC)O)C(=O)C3=O)C5=CC=CC=C5F

Origin of Product

United States

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